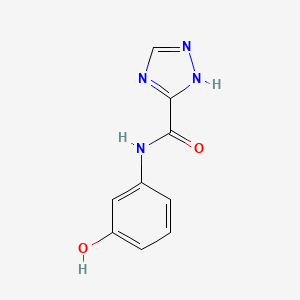
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a small molecule drug that has been developed as a treatment for anemia. It belongs to the class of drugs called hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs). FG-4592 works by stabilizing the hypoxia-inducible factor (HIF) protein, which in turn increases the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells.
Mecanismo De Acción
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of HIF-PH, an enzyme that degrades HIF under normal oxygen conditions. When oxygen levels are low, HIF-PH is inhibited, leading to the stabilization of HIF, which in turn activates the expression of genes involved in erythropoiesis, angiogenesis, and metabolism.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase EPO production and red blood cell count, and to improve kidney function in animal studies. In clinical trials, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase hemoglobin levels in CKD patients, and to improve quality of life. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of CKD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a small molecule drug that can be easily synthesized and administered. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to be effective in increasing hemoglobin levels in CKD patients, and to be well-tolerated with few side effects. One limitation of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is that it may not be effective in all patients, and may have limited efficacy in those with advanced CKD.
Direcciones Futuras
There are several future directions for the development and application of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential application is in the treatment of anemia associated with cancer, where N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may be effective in reducing the need for blood transfusions. N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may also have potential applications in the treatment of other conditions, such as heart failure, pulmonary hypertension, and sickle cell disease. Further research is needed to determine the safety and efficacy of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in these conditions.
Métodos De Síntesis
The synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The starting material is 2-fluoroaniline, which is reacted with chlorosulfonyl isocyanate to form N-(2-fluorophenyl)chlorosulfonyl isocyanate. This intermediate is then reacted with N-methylglycine to form N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. The overall yield of this process is around 20%.
Aplicaciones Científicas De Investigación
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for the treatment of anemia associated with chronic kidney disease (CKD) and other conditions. In animal studies, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase EPO production and red blood cell count, and to improve kidney function. In clinical trials, N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in increasing hemoglobin levels in CKD patients, and to be well-tolerated with few side effects.
Propiedades
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(14,15)12(6-9(11)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKVQNYAAALTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)

![N-[4-(dimethylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867884.png)
![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)
![2-hydroxy-N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide](/img/structure/B5867910.png)
![N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine](/img/structure/B5867915.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5867929.png)


![{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)

![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)
